![molecular formula C12H16ClN3O3S B1383791 (4aR,7aS)-1-(pyridin-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride CAS No. 2173052-50-9](/img/structure/B1383791.png)
(4aR,7aS)-1-(pyridin-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride
Overview
Description
The compound contains a pyridine ring, which is a basic heterocyclic ring structure found in many important natural and synthetic compounds. The pyridine ring is part of a larger octahydrothieno[3,4-b]pyrazine structure, which is a bicyclic structure containing a sulfur atom .
Molecular Structure Analysis
The compound has a complex bicyclic structure with a pyridine ring fused to a thieno[3,4-b]pyrazine ring. The presence of the pyridine ring suggests that the compound may have basic properties .Chemical Reactions Analysis
The compound likely undergoes reactions typical of pyridines and other heterocyclic compounds. These could include electrophilic and nucleophilic substitution reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure, including the position and nature of any substituents. Pyridine derivatives are often polar and may have a significant dipole moment .Scientific Research Applications
Synthesis of Unsymmetrical Ureas
This compound is utilized in the metal- and column-free synthesis of unsymmetrical ureas bearing 2-pyridyl units. The process involves one-pot ammonolysis using a wide range of aryl and alkyl amines, leading to nearly quantitative conversions . This synthesis is significant for producing potential ASK1 inhibitors, which are important in the development of new therapeutic agents.
Anticancer Agent Development
Derivatives of this compound have been identified as having anticancer activity against multiple tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . These findings are crucial for the discovery of new anticancer agents and understanding their structure-activity relationships.
High-Performance OLED Materials
The core structure related to this compound has been designed for use in full-color fluorescent materials for high-performance OLEDs . The materials exhibit high photoluminescence quantum efficiency and span the entire visible region from blue to red, which is essential for cost-effective multicolor display applications.
Computational Chemistry Studies
The compound’s synthesis and reaction mechanisms have been explored through theoretical DFT computational studies . These studies help in understanding the reaction pathways and the formation of ureas, which can be applied to design more efficient synthetic routes for related compounds.
Tubulin Targeting for Cancer Therapy
Analogues of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site, resulting in cell migration inhibition, cell cycle arrest, and apoptosis of cancer cells . This application is pivotal in the development of novel cancer therapies targeting tubulin dynamics.
Molecular Docking and Dynamics
The compound serves as a basis for molecular docking and dynamics studies to gain insights into the binding interactions with biological targets such as tubulin . These studies are fundamental for the rational design of new drugs with improved efficacy and selectivity.
Fluorescent Core Design
It is used in the design of a new tailor-made fluorescent core for full-color emitting materials, which is a key component in the development of advanced materials for imaging and sensing applications .
Mechanistic Studies in Organic Synthesis
The compound is involved in mechanistic studies that challenge traditional kinetic models, providing a deeper understanding of zwitterionic intermediates and ortho-pyridinyl isocyanate formation during urea synthesis . This knowledge is valuable for chemists working on novel organic synthesis methodologies.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-pyridin-2-ylmethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S.ClH/c16-12(9-3-1-2-4-13-9)15-6-5-14-10-7-19(17,18)8-11(10)15;/h1-4,10-11,14H,5-8H2;1H/t10-,11+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUDUCUZPSJLQO-VZXYPILPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1)C(=O)C3=CC=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)C(=O)C3=CC=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,7aS)-1-(pyridin-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.